2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a carboxamide group, as well as a phenyl ring substituted with a morpholin-4-yl-2-oxoethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the chloro group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the carboxamide group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine, using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the morpholin-4-yl-2-oxoethyl group: This group can be introduced through a nucleophilic substitution reaction, where the phenyl ring is substituted with the morpholin-4-yl-2-oxoethyl group using reagents such as sodium hydride and morpholine.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide: This compound has a benzamide group instead of a pyridine-4-carboxamide group, which may result in different chemical and biological properties.
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-4-carboxamide: This compound has a thiophene ring instead of a pyridine ring, which may affect its reactivity and biological activity.
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-3-carboxamide: This compound has the carboxamide group at the 3-position of the pyridine ring instead of the 4-position, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-12-14(5-6-20-16)18(24)21-15-3-1-13(2-4-15)11-17(23)22-7-9-25-10-8-22/h1-6,12H,7-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWCPREIZZRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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